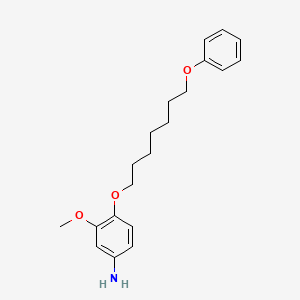
3-methoxy-4-(7-phenoxyheptoxy)aniline
Vue d'ensemble
Description
m-Anisidine, 4-((7-phenoxyheptyl)oxy)-: is an organic compound with the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol . It is a derivative of m-Anisidine, which is an isomer of the methoxy-containing aniline derivative . This compound is used in various scientific research fields, particularly in life sciences .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of m-Anisidine, 4-((7-phenoxyheptyl)oxy)- involves the reaction of m-Anisidine with 7-phenoxyheptanol under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as toluene or dichloromethane. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to ensure consistency and reproducibility. The final product is purified using techniques such as distillation or recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: m-Anisidine, 4-((7-phenoxyheptyl)oxy)- can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: anhydrous solvents, low temperature.
Substitution: Halides, thiols; conditions: organic solvents, elevated temperatures.
Applications De Recherche Scientifique
Chemistry: m-Anisidine, 4-((7-phenoxyheptyl)oxy)- is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals .
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a substrate in enzymatic assays to investigate the activity of specific enzymes .
Medicine: It is studied for its pharmacological properties and potential as a drug candidate .
Industry: In the industrial sector, m-Anisidine, 4-((7-phenoxyheptyl)oxy)- is used in the production of specialty chemicals and materials. It is employed in the manufacture of polymers, resins, and coatings .
Mécanisme D'action
The mechanism of action of m-Anisidine, 4-((7-phenoxyheptyl)oxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
o-Anisidine: An isomer of m-Anisidine with similar chemical properties but different reactivity due to the position of the methoxy group.
p-Anisidine: Another isomer with distinct reactivity and applications in organic synthesis and industrial processes.
3-Methoxyaniline: A closely related compound with similar structural features but different functional groups.
Uniqueness: m-Anisidine, 4-((7-phenoxyheptyl)oxy)- is unique due to the presence of the 7-phenoxyheptyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other anisidine derivatives and contributes to its specific applications in research and industry .
Propriétés
Numéro CAS |
110331-06-1 |
|---|---|
Formule moléculaire |
C20H27NO3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3-methoxy-4-(7-phenoxyheptoxy)aniline |
InChI |
InChI=1S/C20H27NO3/c1-22-20-16-17(21)12-13-19(20)24-15-9-4-2-3-8-14-23-18-10-6-5-7-11-18/h5-7,10-13,16H,2-4,8-9,14-15,21H2,1H3 |
Clé InChI |
WKGPLEUKHRVSIC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)N)OCCCCCCCOC2=CC=CC=C2 |
SMILES canonique |
COC1=C(C=CC(=C1)N)OCCCCCCCOC2=CC=CC=C2 |
Apparence |
Solid powder |
Key on ui other cas no. |
110331-06-1 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
m-Anisidine, 4-((7-phenoxyheptyl)oxy)- |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















